molecular formula C8H7BrN4O2 B11762512 Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate CAS No. 938191-86-7

Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B11762512
CAS No.: 938191-86-7
M. Wt: 271.07 g/mol
InChI Key: IGSXJFCPRYYGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with an amino group at position 4, a bromine atom at position 7, and a methyl ester at position 5. For instance, 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine derivatives have been critical in synthesizing Remdesivir intermediates, highlighting the importance of halogen and amino substituents in antiviral drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

938191-86-7

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3,(H2,10,11,12)

InChI Key

IGSXJFCPRYYGEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=NN2C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterValue
Solvent System1,4-Dioxane/Water (3:1 v/v)
Temperature80°C
Reaction Time1 hour
Catalyst Loading14 mol%
BasePotassium Phosphate

Multi-Step Synthesis from Pyrrole Derivatives

N-Amination and Cyclization

Source outlines a pathway starting from methyl pyrrole-2-carboxylate (11 ):

  • N-Amination : Treatment with NH2_2Cl introduces an N–N bond, forming intermediate 12 .

  • Cyclization : Reaction with benzoyl isothiocyanate followed by NaOH-mediated hydrolysis yields pyrrolo-triazine 13 .

  • Chlorination : POCl3_3 selectively chlorinates the C-4 position to give 14 .

  • Bromination : N-Bromosuccinimide (NBS) in CCl4_4 introduces bromine at C-7, producing 15 .

Table 2: Bromination Conditions for Intermediate 1415

ReagentSolventTemperatureTimeYield
NBS (1.1 eq)CCl4_425°C2 hours78%

Regioselectivity at C-7 is attributed to the electron-withdrawing effect of the adjacent triazine ring.

Bromination Strategies

Direct Bromination of Pyrrolo-Triazine Core

Direct bromination of the parent pyrrolo[2,1-f][1,triazine is challenging due to competing side reactions. However, pre-functionalization at C-4 (e.g., chlorination) enhances regioselectivity. For example, compound 14 undergoes smooth bromination at C-7 using NBS, while unprotected analogs yield mixtures.

Alternative Brominating Agents

  • Br2_2/Fe : Generates di-brominated byproducts.

  • CuBr2_2 : Lower reactivity, requiring elevated temperatures (80–100°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • 1,4-Dioxane/Water : Preferred for Suzuki couplings due to balanced polarity and miscibility.

  • DMF or DMSO : Avoided due to side reactions with the amino group.

Catalyst Selection

  • Pd(dppf)Cl2_2 : Ineffective for electron-deficient triazines.

  • Buchwald-Hartwig Catalysts : Superior for coupling sterically hindered boronic esters.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Uncontrolled bromination at C-3 or C-5 positions is a major issue. Pre-blocking C-4 with chlorine (via POCl3_3) directs bromination to C-7.

Purification Difficulties

The compound’s polarity complicates chromatographic separation. Acid-base extraction using 10% citric acid and ethyl acetate improves recovery.

Stability Concerns

  • Light Sensitivity : Storage in amber vials under nitrogen is recommended.

  • Hydrolysis : The methyl ester group degrades in aqueous base; reactions are conducted at pH < 8.

Emerging Methodologies

Continuous Flow Synthesis

Recent patents describe microreactor-based synthesis to enhance yield and reduce reaction time. For instance, a 5-minute residence time in a Pd-coated reactor achieves 85% conversion in Suzuki couplings.

Enzymatic Approaches

Preliminary studies using transaminases for introducing the C-4 amino group show promise but remain experimental .

Chemical Reactions Analysis

Suzuki Coupling Reaction

The bromine atom at position 7 allows for Suzuki-Miyaura cross-coupling , enabling the replacement of bromine with aryl or alkyl groups. A representative reaction involves palladium-catalyzed coupling with a boronate ester under inert conditions.

Reaction Component Details
Substrate 7-bromopyrrolo[2,1-f] triazin-4-amine derivative
Reagents Potassium phosphate, 1,4-dioxane/water solvent, palladium catalyst
Conditions 80°C for 1 hour, inert atmosphere (nitrogen), sealed tube
Yield LCMS-confirmed product (m/z=230.1)
Operation Degassing, catalyst addition, and post-reaction workup (ethyl acetate wash)

This method facilitates the synthesis of bioactive derivatives by introducing functional groups at position 7 .

Oxidation and Reduction Reactions

The compound undergoes oxidation and reduction at specific functional groups:

  • Oxidation : Potassium permanganate (KMnO4KMnO_4) or hydrogen peroxide (H2O2H_2O_2) can modify reactive sites (e.g., amino group or ester).

  • Reduction : Sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4) may target reducible moieties, though specific applications require further characterization.

Potential Substitution Reactions

While the bromine atom at position 7 is primed for coupling reactions, nucleophilic aromatic substitution is less likely due to the heterocyclic system’s electronic properties. Alternative substitutions (e.g., via electrophilic attack) are not explicitly documented but could be explored based on the compound’s structural features .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate lies in its potential as an anticancer agent. Research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. Studies have indicated that derivatives of triazine compounds can inhibit key enzymes or receptors that promote cancer cell survival .
  • Case Studies : One study evaluated a series of triazine derivatives for their cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Compounds similar to this compound showed promising results with IC50 values in the micromolar range .

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. Compounds derived from pyrrolo-triazines have demonstrated antibacterial and antifungal properties:

  • Broad Spectrum Activity : Some studies have reported that derivatives exhibit broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The presence of the bromine atom in the structure may enhance the compound's interaction with microbial targets .

Potential Therapeutic Uses

Given its structural characteristics, this compound could be explored further for:

  • Antiviral Applications : Similar compounds have been investigated for their potential to inhibit viral replication mechanisms.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro.

Data Summary Table

Application AreaObservationsReferences
Anticancer ActivityInduces apoptosis; effective against multiple cancer cell lines ,
Antimicrobial ActivityBroad-spectrum activity against bacteria ,
Therapeutic PotentialPossible antiviral and anti-inflammatory effects ,

Mechanism of Action

The mechanism of action of methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for the proliferation and survival of cancer cells. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 4 and 7 and the ester group (methyl vs. ethyl). These variations significantly influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Variations at Position 4

a) Amino Group (Target Compound)
  • Hypothetical Data: Estimated molecular formula: C₈H₆BrN₄O₂; molecular weight: ~285.06 g/mol.
b) Chloro Group
  • Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS 1416438-04-4)
    • Molecular Formula : C₈H₅BrClN₃O₂
    • Molecular Weight : 290.5 g/mol
    • Role : The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. Commonly used as a heterocyclic building block .
c) Hydroxy Group

Substituent Variations at Position 7

a) Bromine (Target Compound)
  • Bromine’s moderate electronegativity and size make it suitable for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization.
b) Iodine
  • 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine Derivatives Role: Used in synthesizing Remdesivir intermediates due to iodine’s superior leaving-group ability in palladium-catalyzed reactions .

Ester Group Variations

a) Methyl Ester (Target Compound)
b) Ethyl Ester
  • Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS 1338050-96-6) Molecular Formula: C₉H₈BrN₄O₂ Molecular Weight: 299.09 g/mol Role: Ethyl esters offer slightly improved metabolic stability compared to methyl esters, a key consideration in prodrug design .

Comparative Data Table

Compound Name CAS Number Substituents (Position 4/7) Ester Group Molecular Weight (g/mol) Key Applications
Methyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate - NH₂/Br Methyl ~285.06 Pharmaceutical intermediates
Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 1416438-04-4 Cl/Br Methyl 290.5 Heterocyclic building blocks
Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 1338050-96-6 NH₂/Br Ethyl 299.09 Supplier-listed intermediates
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 1408064-98-1 Cl/H Ethyl 225.63 Synthetic chemistry applications
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 938192-22-4 OH/Br Ethyl ~298.08 Solubility-enhanced derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate?

  • Methodology : High-yield synthesis (86–99%) can be achieved via nucleophilic substitution and coupling reactions. For example, bromination of pyrrolo-triazine precursors using NN-bromosuccinimide (NBS) in acetonitrile/acetic acid (70°C, 16 h) yields brominated intermediates, followed by esterification or amidation under controlled pH (e.g., pH 10 in pyridine with benzoyl chloride) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., C9H9BrN4O3\text{C}_9\text{H}_9\text{BrN}_4\text{O}_3, calculated m/z=300.9931m/z = 300.9931, observed m/z=300.9928m/z = 300.9928) and 1H/13C^1\text{H}/^{13}\text{C}-NMR to verify substituent positions. LCMS and TLC are critical for purity assessment .

Q. What strategies improve solubility for in vitro assays?

  • Methodology : Introduce polar groups (e.g., hydroxyl or benzyloxy) at the 6-position of the pyrrolo-triazine core. Derivatives like 6-(benzyloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one show enhanced aqueous solubility while retaining activity .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition (e.g., VEGFR-2/FGFR-1)?

  • Methodology : Structure-activity relationship (SAR) studies reveal that a methyl group at the 5-position and alkoxy substituents at the 6-position enhance potency. Competitive ATP-binding assays (e.g., Ki=52nMK_i = 52 \, \text{nM} for VEGFR-2) confirm ATP-site targeting .

Q. What is the antiviral mechanism of pyrrolo-triazine derivatives like SHEN26?

  • Methodology : SHEN26, a prodrug of Methyl 4-amino-7-bromopyrrolo-triazine, inhibits viral RNA-dependent RNA polymerase (RdRp). In vivo efficacy in African green monkeys involves triphosphate metabolite incorporation into viral RNA, validated via LC-MS/MS quantification of intracellular metabolites .

Q. How can prodrug strategies enhance bioavailability?

  • Methodology : Convert the carboxylate group to a lipophilic ester (e.g., cyclohexanecarboxylate) to improve membrane permeability. Enzymatic hydrolysis in vivo releases the active metabolite, as demonstrated in pharmacokinetic studies with 79% oral bioavailability in mice .

Q. What in vivo models validate antitumor efficacy?

  • Methodology : Use athymic mice implanted with L2987 lung carcinoma xenografts. Compounds like 44, 49, and 50 (1–10 mg/kg oral dosing) reduce tumor volume by >50% via dual VEGFR-2/FGFR-1 inhibition, assessed via histopathology and microvascular density analysis .

Q. How to resolve contradictions between enzymatic and cellular activity data?

  • Methodology : Cross-validate using orthogonal assays. For example, low-nM enzymatic IC50IC_{50} values may not translate to cellular assays due to efflux pumps. Use ABC transporter inhibitors (e.g., verapamil) in HUVEC proliferation assays to isolate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.